2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₅ClFN₃O |
| Molecular weight | 283.73 g/mol |
| Parent compound (base) | C₁₃H₁₄FN₃O (247.27 g/mol) |
Crystallographic Data :
While crystallographic data for the hydrochloride salt remains unpublished, analogous spiro-triaza compounds exhibit monoclinic systems (e.g., space group P2₁/c) with lattice parameters a = 19.3571(8) Å, b = 13.4295(12) Å, c = 7.3036(5) Å, and β = 93.372(5)°. The spiro carbon (C9) typically shows tetrahedral geometry, with bond angles deviating ≤2° from ideal values due to ring strain.
Spectroscopic Characterization Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (DMSO-d₆, 400 MHz):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.69 | s | 1H | N-H (enamine) |
| 7.51–7.37 | m | 2H | Fluorophenyl ortho-H |
| 6.67–6.47 | m | 2H | Fluorophenyl meta-H |
| 4.27 | s | 1H | Spiro C-H |
| 3.64 | s | 2H | N-CH₂-N |
- 178.0 ppm : Carbonyl (C=O).
- 162.6 ppm : C-F coupling (¹JCF = 245 Hz).
- 58.5 ppm : Spiro carbon (C9).
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZKQUHHMFGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 3,5-difluorophenyl boronic acid is coupled with tert-butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate in the presence of a palladium catalyst such as PdCl2(dppf). This is followed by the deprotection of the Boc group to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product at an industrial scale.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity stems from its spirocyclic structure and functional groups:
-
Alkylation : The triazaspiro core undergoes nucleophilic substitution with alkyl halides (e.g., bromoalkanes) under basic conditions (sodium carbonate) .
-
Acylation : Carbonyl groups (e.g., amides) react with acylating agents like acetic anhydride, forming acyl derivatives under reflux .
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Nucleophilic Substitution : The hydrochloride salt’s nitrogen atoms may act as nucleophiles, enabling substitution reactions with electrophiles.
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Functionalization : The spiro junction allows for derivatization via carbonylation or coupling with aromatic systems (e.g., pyrazoloquinoline groups) .
Functionalization Reactions
Derivatives of the compound are prepared through targeted modifications:
-
Carbonylation : Introduction of carbonyl groups (e.g., benzoyl) via reactions with chloro- or bromo-substituted ketones .
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Amide Formation : Coupling with propionic acid derivatives using HATU generates amide-linked fluorophenyl groups .
-
Protonation : Formation of hydrochloride salts enhances solubility and stability, achieved by exposing the base to HCl gas .
Characterization Methods
The compound is analyzed using:
-
NMR : Confirms structural integrity, with signals for NH (3,424 cm⁻¹) and carbonyl groups (1,697 cm⁻¹) .
-
Mass Spectrometry : Validates molecular weight (~271.70 g/mol).
-
IR Spectroscopy : Detects functional groups (e.g., C=O, C-F) .
| Technique | Key Observations |
|---|---|
| IR | NH (3,424 cm⁻¹), amide C=O (1,697 cm⁻¹) |
| ¹H-NMR | Signals for triazaspiro and fluorophenyl moiety |
| MS | Molecular ion peak at m/z ≈ 271 |
Physical and Chemical Data
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of triazaspiro compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various triazaspiro derivatives, which were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride showed promising activity against various tumor types, suggesting potential as chemotherapeutic agents .
Myelostimulation
Another notable application is in myelostimulation. Research has shown that this compound can accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis. This property could be beneficial in treating conditions that require enhanced blood cell production, such as after chemotherapy or bone marrow suppression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
In neuropharmacology, preliminary studies have indicated potential neuroprotective effects of triazaspiro compounds. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. Further investigation is needed to elucidate these mechanisms fully.
Data Table: Summary of Biological Activities
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study focused on synthesizing derivatives of this compound and evaluating their biological activities. The study found that modifications to the fluorophenyl group significantly influenced the compound's potency against tumor cells .
Case Study 2: Antimicrobial Efficacy Testing
Another research effort assessed the antimicrobial efficacy of this compound against clinically relevant pathogens. The findings revealed a dose-dependent response in inhibiting bacterial growth, highlighting its potential as a therapeutic agent in infectious diseases .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Relevance
The table below highlights key structural and pharmacological differences between the target compound and its analogs:
*Molecular weight inferred from analogs with similar frameworks (e.g., 2-(3-methoxyphenyl) variant ).
Key Observations:
- Substituent Effects: The fluorophenyl group at C2 in the target compound likely enhances metabolic stability and receptor binding compared to non-halogenated analogs. The 3,5-difluorophenyl analog () introduces additional halogenation but incorporates a furan linker, which may alter pharmacokinetics .
- Synthesis Efficiency : Yields for spirocyclic triazaspiro compounds range from 78% () to discontinued production (), suggesting scalability challenges with certain substituents.
Biological Activity
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, a compound with the molecular formula C13H14FN3O and CAS number 1707580-74-2, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 247.27 g/mol
- Appearance : Typically a white to yellow solid
- LogP : Not specified in the available literature
- pKa : Not specified in the available literature
Antipsychotic Activity
Research indicates that derivatives of triazaspiro compounds, including 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, exhibit significant antipsychotic properties. A study highlighted that related compounds can suppress high baseline medial forebrain bundle self-stimulation in rats, suggesting efficacy in treating psychotic disorders while minimizing neurological side effects .
Structure-Activity Relationships (SAR)
The biological activity of triazaspiro compounds is influenced by substitutions on the phenyl moiety and nitrogen atoms within the structure. For instance:
- Substituents on the 1-phenyl moiety significantly affect behavioral activity.
- N-3 nitrogen substitutions are generally tolerated without loss of activity .
Behavioral Pharmacology
In behavioral tests, certain derivatives demonstrated a clear separation between doses that inhibited avoidance behavior and those that induced catalepsy—a side effect commonly associated with antipsychotic medications. This suggests a favorable therapeutic index for these compounds .
Binding Affinity Studies
Studies utilizing X-ray fluorescence have been employed to assess binding affinities of these compounds to various receptors. Such methodologies help elucidate the therapeutic potential and selectivity of triazaspiro compounds against specific targets .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antipsychotic | Inhibits self-stimulation behaviors in animal models, indicating potential for treating psychosis. |
| Behavioral Effects | Distinct separation between effective doses and those causing catalepsy suggests reduced side effects. |
| Binding Affinity | High-throughput screening methods reveal selective binding profiles to target receptors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
